7-methyl-4-Benzofuranamine

Descripción

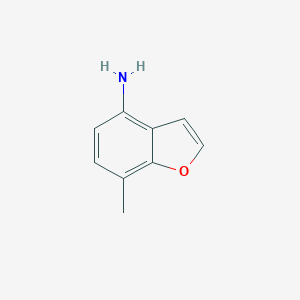

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

7-methyl-1-benzofuran-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-2-3-8(10)7-4-5-11-9(6)7/h2-5H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFIJJQJFNDDVKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)N)C=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Functionalization of 7 Methyl 4 Benzofuranamine

Reactivity of the Benzofuran (B130515) Ring System

The furan (B31954) moiety of the benzofuran system can participate in cycloaddition reactions and can also be subject to ring-opening under certain conditions. The stability of the benzofuran ring is a crucial factor in its synthetic utility, and reactions are often designed to functionalize the molecule while preserving this core structure.

Transformations Involving the Amino Group

The primary amino group at the 4-position is a key site for functionalization, allowing for the introduction of a wide variety of substituents and the construction of more complex molecules.

The primary amine of 7-methyl-4-benzofuranamine can undergo a range of common derivatization reactions. These reactions are essential for modifying the compound's properties and for building more elaborate molecular architectures.

Acetylation: The amino group can be readily acetylated to form the corresponding acetamido derivative. This transformation is often used as a protective strategy or to modulate the electronic properties of the aromatic ring. For instance, various aminobenzofurans have been converted to their acetaminobenzofuran counterparts. oup.com

Reaction with Chloroformates: Amines can react with chloroformates, such as 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), to form carbamates. This is a common method for protecting amines during multi-step syntheses. researchgate.net

Reaction with Fluorogenic Reagents: For analytical purposes, the primary amine can be derivatized with fluorogenic reagents like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) or 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F). These reactions yield strongly fluorescent products, enabling sensitive detection in complex mixtures. researchgate.net

Schotten-Baumann Reaction: This reaction involves the acylation of the amine using an acyl chloride or anhydride (B1165640) in the presence of a base, typically in a two-phase system. This method is widely applicable for the derivatization of primary amines. researchgate.net

Formation of Schiff Bases: The primary amine can condense with aldehydes and ketones to form Schiff bases (imines). This reaction is fundamental in the synthesis of various heterocyclic systems and coordination complexes. For example, ethyl 5-aminobenzofuran-2-carboxylate has been condensed with 2-hydroxybenzaldehyde derivatives to form Schiff base ligands. tandfonline.com

| Reagent | Derivative Type | Purpose | Reference(s) |

| Acetic Anhydride | Acetamide | Protection, Modulation of Electronics | oup.com |

| 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Carbamate | Amine Protection | researchgate.net |

| 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | Nitrobenzofurazan Adduct | Fluorescent Labeling | researchgate.net |

| Aldehydes/Ketones | Schiff Base (Imine) | Synthesis of Ligands and Heterocycles | tandfonline.com |

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. nih.govlibretexts.org This reaction is instrumental in synthesizing arylamines from aryl halides or triflates and primary or secondary amines. snnu.edu.cnrug.nl Given that this compound is a primary amine, it can serve as the nucleophilic partner in such coupling reactions.

The general catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. libretexts.org This methodology would allow for the N-arylation of this compound, providing access to a diverse range of N-aryl-7-methyl-4-benzofuranamine derivatives. The choice of palladium precursor, ligand, and base is crucial for the success of the reaction and depends on the specific substrates being coupled. acsgcipr.org

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. The position of electrophilic attack on the benzene ring of this compound is directed by the existing substituents: the amino group at position 4 and the methyl group at position 7.

The amino group is a strongly activating, ortho-, para-directing group due to its ability to donate its lone pair of electrons into the aromatic system through resonance. libretexts.org The methyl group is a weakly activating, ortho-, para-directing group through an inductive effect and hyperconjugation. libretexts.org

In this compound, the powerful activating and directing effect of the amino group at position 4 will dominate. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the amino group. The available positions are C5 (ortho) and C6 (meta to amino, ortho to methyl). The C5 position is strongly activated by the amino group. The C6 position is less activated. Therefore, electrophilic attack is most likely to occur at the C5 position. Theoretical calculations on 5-aminobenzofurans have shown that position 4 is the most susceptible to electrophilic attack, which corresponds to the C5 position in the case of 4-aminobenzofurans. researchgate.net

Common EAS reactions that could be applied to this compound include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like Br₂/FeBr₃ or Cl₂/FeCl₃.

Nitration: Introduction of a nitro group (NO₂) using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide with a Lewis acid catalyst (e.g., AlCl₃).

It is important to note that the strongly activating nature of the amino group can sometimes lead to polysubstitution or side reactions. In such cases, it may be necessary to protect the amino group, for example, by converting it to an acetamide, to moderate its reactivity and achieve selective substitution. libretexts.org

Oxidative and Reductive Transformations

The this compound molecule contains functional groups that can participate in both oxidative and reductive transformations.

The synthesis of aminobenzofurans often involves the reduction of a corresponding nitrobenzofuran. oup.com For instance, 2,3-dimethyl-4-nitrobenzofuran can be reduced to 4-amino-2,3-dimethylbenzofuran. oup.com Similarly, ethyl 5-nitrobenzofuran-2-carboxylate can be reduced to ethyl 5-aminobenzofuran-2-carboxylate. tandfonline.comrsc.org A selective method for the reduction of nitroarenes in the presence of other reducible functional groups, such as esters, utilizes sodium borohydride (B1222165) in the presence of iron(II) chloride (NaBH₄-FeCl₂). thieme-connect.com

While the benzofuran ring is generally stable, electron-rich aminobenzofurans can be susceptible to oxidation. For example, some 3-aminobenzofurans have been shown to undergo an unexpected oxidative ring-opening in the presence of a strong base and heat. While this specific reactivity is for 3-aminobenzofurans, it highlights the potential for oxidative transformations in related systems.

Rearrangement Reactions (e.g., Isomerization of 4-aminobenzofurans)

A significant and synthetically important reaction of 4-aminobenzofurans is their acid-catalyzed isomerization to 4-hydroxyindoles. This rearrangement has been observed for 4-amino-2-methylbenzofurans, which are quantitatively converted to 4-hydroxy-2-methylindoles in an acidic medium.

The proposed mechanism for this rearrangement involves the protonation of the furan oxygen, followed by ring-opening to generate a carbocation intermediate. This intermediate then undergoes ring-closure through attack of the amino group onto the carbocation, leading to the formation of the more stable indole (B1671886) system. A critical factor for this isomerization to occur is the presence of a methyl substituent at the 2-position of the benzofuran ring.

This rearrangement underscores the need for careful control of reaction conditions, particularly pH, when working with 4-aminobenzofurans to avoid the formation of undesired isomeric products.

Heterocycle Annulation and Fusion Reactions

The strategic placement of the amino group at the C-4 position and the methyl group at the C-7 position on the benzofuran scaffold of this compound offers a unique platform for the construction of novel and complex heterocyclic systems. The amino group, in particular, serves as a versatile handle for a variety of annulation and fusion reactions, enabling the synthesis of polycyclic molecules with potential applications in medicinal chemistry and materials science. These reactions typically involve the condensation of the amino group with bifunctional electrophiles, leading to the formation of new heterocyclic rings fused to the benzofuran core.

The reactivity of the amino group in this compound is analogous to that of other ortho-substituted anilines, allowing for a range of well-established synthetic transformations. These reactions can be broadly categorized based on the type of heterocycle being formed. For instance, the reaction with 1,3-dielectrophiles can lead to the formation of six-membered heterocyclic rings, while reactions with 1,2-dielectrophiles can yield five-membered rings. Furthermore, the presence of the benzofuran ring system can influence the reactivity and regioselectivity of these cyclization reactions.

This section will explore some of the key heterocycle annulation and fusion reactions that are applicable to this compound, drawing upon established methodologies for the synthesis of fused heterocyclic systems from aromatic amines. While specific examples utilizing this compound may be limited in the literature, the principles of these reactions are well-documented and provide a solid foundation for predicting its chemical behavior.

Synthesis of Fused Pyrimidines

One of the most common applications of ortho-diamines and their analogs is in the synthesis of fused pyrimidine (B1678525) rings, which are core structures in many biologically active compounds. The reaction of this compound with β-ketoesters, for example, is a classic approach to constructing a pyrimidinone ring fused to the benzofuran nucleus. This reaction, often carried out under acidic or thermal conditions, proceeds through an initial condensation to form an enamine intermediate, followed by intramolecular cyclization and dehydration.

The choice of the β-ketoester allows for the introduction of various substituents onto the newly formed pyrimidine ring, providing a straightforward method for generating a library of diverse fused heterocyclic compounds. The general scheme for this reaction is depicted below:

Table 1: Representative Reaction for Fused Pyrimidine Synthesis

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Ethyl acetoacetate | Polyphosphoric acid, heat | 2,9-dimethyl-6H-benzofuro[4,5-g]pyrimidin-6-one |

| This compound | Diethyl malonate | NaOEt, EtOH, reflux | 9-methyl-2H-benzofuro[4,5-g]pyrimidine-2,4(3H)-dione |

Note: The products listed are based on established reactivity patterns of ortho-aminoaryl compounds.

Formation of Fused Imidazoles

The synthesis of fused imidazole (B134444) derivatives can be achieved through the reaction of this compound with various reagents, including α-haloketones (followed by cyclization) or by using the Phillips-Ladenburg reaction conditions with carboxylic acids or their derivatives. The reaction with a carboxylic acid, typically in the presence of a dehydrating agent such as polyphosphoric acid or under high-temperature conditions, leads to the formation of a benzofuro[4,5-g]imidazole system.

The versatility of this method lies in the wide range of commercially available carboxylic acids, which allows for the incorporation of diverse functionalities at the 2-position of the imidazole ring.

Table 2: Representative Reaction for Fused Imidazole Synthesis

| Reactant 1 | Reagent | Conditions | Product |

| This compound | Formic acid | Reflux | 8-methyl-1H-benzofuro[4,5-g]imidazole |

| This compound | Acetic anhydride | Reflux | 2,8-dimethyl-1H-benzofuro[4,5-g]imidazole |

Note: The products listed are based on established reactivity patterns of ortho-aminoaryl compounds.

Construction of Fused Triazoles

Fused triazole systems can be synthesized from this compound through a two-step process. The first step involves the diazotization of the amino group with nitrous acid to form a benzofuranyl azide (B81097) intermediate. This intermediate can then undergo a [3+2] cycloaddition reaction with a variety of alkynes or alkenes to afford the corresponding fused triazole. This approach is highly modular, as the substituents on the triazole ring can be readily varied by changing the cycloaddition partner.

Alternatively, the amino group can be converted into a hydrazine (B178648) derivative, which can then be cyclized with a one-carbon synthon to form the triazole ring.

Table 3: Representative Reaction for Fused Triazole Synthesis

| Reactant | Reagents | Intermediate | Cycloaddition Partner | Product |

| This compound | 1. NaNO₂, HCl2. NaN₃ | 4-azido-7-methylbenzofuran | Phenylacetylene | 1-phenyl-8-methyl-1H-benzofuro[4,5-d] Current time information in Bangalore, IN.mdpi.comsemanticscholar.orgtriazole |

| This compound | 1. NaNO₂, HCl2. SnCl₂, HCl | 7-methylbenzofuran-4-ylhydrazine | Formic acid | 8-methyl-1H-benzofuro[4,5-d] Current time information in Bangalore, IN.mdpi.comroyalsocietypublishing.orgtriazole |

Note: The products listed are based on established reactivity patterns of ortho-aminoaryl compounds.

Theoretical and Computational Chemistry Studies of 7 Methyl 4 Benzofuranamine

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone for studying the electronic properties of molecules. chimicatechnoacta.ru DFT methods are used to determine the electron density of a molecule, from which various chemical properties can be derived. nih.govmdpi.com These calculations provide a balance between accuracy and computational cost, making them suitable for a wide range of chemical systems. chimicatechnoacta.ru

Electronic Structure and Molecular Orbital Analysis

An analysis of the electronic structure of 7-methyl-4-benzofuranamine would reveal key information about its reactivity and properties. This involves examining the distribution of electrons and the energies of its molecular orbitals.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. chimicatechnoacta.ru The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability and reactivity. chimicatechnoacta.ru A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would illustrate the charge distribution on the surface of this compound. This map helps identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), predicting how the molecule might interact with other reagents.

Natural Bond Orbital (NBO) Analysis: NBO analysis would provide insights into the bonding within the molecule, including charge transfer interactions and the nature of hybrid orbitals.

For illustrative purposes, a hypothetical DFT study on this compound might yield the following types of data:

| Quantum Chemical Parameter | Hypothetical Value | Significance |

| EHOMO | -5.8 eV | Indicates electron-donating capability. |

| ELUMO | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.6 eV | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment | 2.1 Debye | Measures the overall polarity of the molecule. |

Reaction Mechanism Elucidation via Computational Pathways

DFT calculations are instrumental in mapping out potential reaction pathways. researchgate.netrsc.orgrsc.orgmdpi.com By calculating the energies of reactants, transition states, and products, a detailed energy profile for a proposed reaction can be constructed. rsc.org

For this compound, one could computationally study its synthesis or its participation in further chemical transformations. For instance, a study might investigate the cyclization step in a synthetic route to the benzofuran (B130515) ring system. mdpi.com The calculations would identify the transition state structures and their associated activation energies, revealing the most energetically favorable pathway and explaining observed product distributions (regio- and stereoselectivity). researchgate.net This approach allows for the validation of proposed mechanisms and the prediction of reaction outcomes under various conditions. rsc.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. wikipedia.orgnih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic evolution of a system, offering insights into conformational changes and intermolecular interactions. wikipedia.orgmdpi.com

Conformational Analysis and Flexibility

While the benzofuran core of this compound is relatively rigid, the amine and methyl groups have rotational freedom. MD simulations could be used to explore the molecule's conformational landscape. mdpi.comnih.gov This would involve simulating the molecule in a solvent (like water or an organic solvent) to understand its preferred shapes and the flexibility of its substituents. dovepress.com The results could identify the most stable conformers and the energy barriers between them, which is crucial for understanding how the molecule's shape influences its interactions with other molecules. mdpi.com

Ligand-Target Interaction Dynamics

If this compound were being investigated as a potential ligand for a biological target, such as a protein or enzyme, MD simulations would be essential for studying their interaction. nih.govfrontiersin.orgmdpi.commdpi.com After an initial binding pose is predicted (e.g., via molecular docking), an MD simulation of the ligand-protein complex can be performed. frontiersin.org

These simulations would assess the stability of the binding pose and characterize the dynamic nature of the interactions. mdpi.com Key aspects to analyze include:

Hydrogen Bonds: Identifying the formation and lifetime of hydrogen bonds between the ligand and protein residues.

Hydrophobic Interactions: Characterizing the interactions between the aromatic rings of the ligand and nonpolar residues in the binding pocket.

Binding Free Energy: Using methods like MM/PBSA or MM/GBSA to estimate the strength of the ligand-target binding. dovepress.com

This dynamic view provides a more realistic picture of the binding event than static models, helping to rationalize ligand affinity and selectivity. nih.govnih.gov

Molecular Mechanics and Hybrid QM/MM Approaches

For large molecular systems, such as an enzyme with thousands of atoms, full quantum chemical calculations are computationally prohibitive. arxiv.org In these cases, molecular mechanics (MM) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. nih.govmpg.denih.gov

Molecular mechanics uses classical physics-based force fields to calculate the potential energy of a system, allowing for rapid simulation of very large molecules. nih.gov However, MM cannot describe the breaking and forming of chemical bonds or electronic rearrangements. mpg.de

Hybrid QM/MM methods solve this by partitioning the system. cecam.orgcecam.orgchemrxiv.org A small, chemically active region (e.g., the ligand and the key amino acid residues in an enzyme's active site) is treated with a high-accuracy QM method. nih.gov The rest of the system (the bulk of the protein and surrounding solvent) is treated with a computationally cheaper MM force field. mpg.de This approach combines the accuracy of QM for the reactive part with the speed of MM for the environment, making it a powerful tool for studying enzymatic reactions and complex ligand-protein interactions. nih.govcecam.org

Structure-Based Computational Design for Derivatives

The design of novel derivatives of this compound is significantly enhanced by structure-based computational methods. This approach leverages the three-dimensional structures of target proteins to design molecules with high affinity and selectivity. By understanding the binding site's topology, key amino acid residues, and interaction patterns, derivatives can be rationally designed to optimize their biological activity.

At the core of structure-based design is the principle of molecular recognition, where the ligand (a derivative of this compound) and the receptor (a biological target) form a stable complex. Computational tools such as molecular docking and molecular dynamics (MD) simulations are instrumental in predicting and analyzing these interactions. For instance, in the context of designing enzyme inhibitors, the active site of the enzyme becomes the focal point for computational analysis.

A critical aspect of this design process involves identifying the pharmacophore, which is the essential arrangement of features in a molecule that is responsible for its biological activity. For benzofuran derivatives, the benzofuran scaffold itself is often a key component of the pharmacophore. researchgate.net The design of new derivatives then involves modifying the peripheral functional groups to enhance interactions with the target protein.

Molecular docking studies are a primary tool in structure-based design. These studies predict the preferred orientation of a ligand when bound to a receptor. For example, in the design of kinase inhibitors, docking simulations can reveal how a derivative fits into the ATP-binding pocket. The scoring functions used in docking programs estimate the binding affinity, providing a quantitative measure to rank potential derivatives. Studies on related compounds, such as 4-anilino quinazolines, have demonstrated the utility of docking in identifying potent inhibitors by comparing the binding energies of different derivatives. nih.gov

The design process often involves an iterative cycle of computational design, chemical synthesis, and biological evaluation. Computationally designed derivatives with promising predicted activity are then synthesized and tested in vitro. The experimental results, in turn, provide valuable feedback for refining the computational models. This synergy between computational and experimental approaches accelerates the discovery of potent and selective drug candidates. For example, research on benzofuran-appended 4-aminoquinazoline hybrids as EGFR-TK inhibitors showed that molecular docking results correlated well with experimental inhibitory activities. nih.gov

To illustrate the application of structure-based design, consider the hypothetical design of this compound derivatives targeting a specific protein kinase. The following data tables showcase the kind of information that would be generated and analyzed in such a study.

Table 1: Hypothetical Molecular Docking Results of this compound Derivatives

| Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| This compound | Kinase A | -6.5 | Met120, Leu78, Val60 |

| Derivative 1 (R-group modification) | Kinase A | -7.8 | Met120, Leu78, Asp180 (H-bond) |

| Derivative 2 (Scaffold hopping) | Kinase A | -8.2 | Cys118, Leu78, Asp180 (H-bond) |

| Derivative 3 (Isosteric replacement) | Kinase A | -7.5 | Met120, Val60, Phe178 |

Table 2: In Silico ADME Properties of Designed Derivatives

| Derivative | LogP | TPSA (Ų) | Number of H-bond Donors | Number of H-bond Acceptors | Lipinski's Rule of Five |

| This compound | 2.8 | 38.3 | 1 | 2 | Pass |

| Derivative 1 | 3.5 | 45.1 | 2 | 3 | Pass |

| Derivative 2 | 3.2 | 50.2 | 2 | 3 | Pass |

| Derivative 3 | 2.9 | 40.5 | 1 | 2 | Pass |

These tables represent the type of predictive data that guides the selection of candidates for synthesis and further testing. The binding energies suggest the potential affinity of the derivatives for the target, while the ADME (Absorption, Distribution, Metabolism, and Excretion) properties, predicted using computational models, indicate their drug-likeness. By integrating these computational predictions, the design of this compound derivatives can be pursued in a more rational and efficient manner.

Biological Interactions and Mechanistic Insights of Benzofuranamines Non Clinical Focus

Investigation of Molecular Mechanisms of Action in Cellular Models

The study of benzofuranamines in cellular models has provided crucial insights into their mechanisms of action at a molecular level. These investigations have revealed interactions with key biological targets and the ability to modulate intracellular signaling pathways.

Benzofuran (B130515) derivatives have demonstrated the ability to interact with a variety of biological targets, including enzymes and receptors, which is fundamental to their pharmacological effects.

Numerous studies have highlighted the potential of benzofuran compounds to exhibit strong biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects, making them promising lead compounds for drug discovery. epa.gov For instance, certain novel 3,4,7-trisubstituted benzofuran derivatives have been synthesized and evaluated for their binding affinity to κ- (KOR) and μ-opioid receptors (MOR). Several of these compounds displayed moderate binding activities to KOR with IC50 values ranging from 3.9 to 11 µM, without showing affinity for MOR. nih.gov This selectivity suggests potential applications in therapeutic areas where KOR modulation is desired.

Furthermore, benzofuran-containing compounds have been identified as inhibitors of various enzymes. For example, novel benzofuran–thiazolylhydrazone derivatives have been investigated as monoamine oxidase (MAO) inhibitors. nih.gov In vitro studies showed that some of these compounds exhibited potent and selective inhibition of the MAO-A isoenzyme, with one compound showing an IC50 value of 0.073 ± 0.003 μM. nih.gov

In the context of neurodegenerative diseases, benzofuran derivatives have been explored as inhibitors of enzymes like acetylcholinesterase (AChE) and β-secretase (BACE-1), which are key targets in Alzheimer's disease research. nih.gov One study identified a benzofuran derivative, compound 4m , as a potent mixed-type inhibitor of AChE with a Ki value of 0.051 μM. nih.gov This compound also demonstrated significant inhibitory activity against BACE-1 with an IC50 of 0.134 ± 0.006 μM. nih.gov

The biological effects of benzofuranamines are often a consequence of their ability to modulate intracellular signaling pathways. Oxidative stress is a key factor in many degenerative diseases, and antioxidants play a crucial role in mitigating its effects. mdpi.comnih.gov Benzofuran-2-one derivatives have been shown to possess antioxidant properties in a cellular model of neurodegeneration. mdpi.com

One of the key mechanisms of cellular antioxidant defense is the activation of the heme oxygenase-1 (HO-1) pathway. mdpi.com Studies on differentiated SH-SY5Y cells, a human neuroblastoma cell line, demonstrated that certain benzofuran-2-ones could reduce intracellular reactive oxygen species (ROS) levels and protect cells from catechol-induced death. mdpi.com One particular compound was observed to enhance the expression of HO-1 mRNA and the perinuclear HO-1 protein isoform when cells were under oxidative stress. mdpi.com This suggests that the modulation of the HO-1 signaling pathway is a key aspect of the antioxidant and neuroprotective effects of these benzofuran derivatives.

Preclinical Pharmacological Studies in In Vitro and Ex Vivo Systems

Preclinical studies using in vitro and ex vivo systems are essential for characterizing the pharmacological profile of new compounds. These studies provide quantitative data on enzyme inhibition, receptor binding, and cellular mechanisms.

Enzyme inhibition is a common mechanism of action for many therapeutic agents. As mentioned earlier, benzofuran derivatives have been shown to inhibit several key enzymes.

One study on benzofuran–thiazolylhydrazone derivatives demonstrated their potent inhibitory activity against MAO-A. nih.gov All tested compounds showed significant inhibition at concentrations of 10⁻³ and 10⁻⁴ M, with one of the most potent compounds exhibiting an IC50 value of 0.073 ± 0.003 μM for MAO-A. nih.gov For the MAO-B enzyme, several compounds also showed inhibitory activity, with IC50 values for the most active compounds ranging from 0.80 ± 0.04 to 1.37 ± 0.06 μM. nih.gov

In another study focusing on Alzheimer's disease targets, a benzofuran derivative, 4m , was identified as a dual inhibitor of both AChE and BACE-1. nih.gov The IC50 value for BACE-1 inhibition was 0.134 ± 0.006 μM, which was more potent than the reference drug donepezil (B133215) (IC50: 0.110 ± 0.005 μM) in that particular study, though less potent than verubecestat (B560084) (IC50: 0.031 ± 0.001 μM). nih.gov

Below is a data table summarizing the enzyme inhibition data for selected benzofuran derivatives.

| Compound Class | Target Enzyme | Compound | IC50 (µM) |

| Benzofuran–Thiazolylhydrazone | MAO-A | 2-(2-(benzofuran-2-ylmethylene)hydrazinyl)-4-(2,4-dichlorophenyl)thiazole | 0.073 ± 0.003 |

| Benzofuran–Thiazolylhydrazone | MAO-B | Compound 2a | 0.80 ± 0.04 |

| Benzofuran–Thiazolylhydrazone | MAO-B | Compound 2f | 1.37 ± 0.06 |

| Benzofuran–Thiazolylhydrazone | MAO-B | Compound 2h | 1.06 ± 0.05 |

| Benzofuran-3-yl-methyl and Aliphatic Azacyclics | BACE-1 | Compound 4m | 0.134 ± 0.006 |

The interaction of compounds with specific receptors is a key determinant of their pharmacological activity. As previously noted, a series of novel 3,4,7-trisubstituted benzofuran derivatives were synthesized and their binding affinities for κ- and μ-opioid receptors were evaluated. nih.gov Several of these aryl ether derivatives demonstrated moderate binding to the κ-opioid receptor, with IC50 values in the range of 3.9-11 µM, while showing no significant binding to the μ-opioid receptor. nih.gov This selectivity for the κ-opioid receptor highlights the potential for developing targeted therapies.

The following table presents the receptor binding affinity data for these benzofuran derivatives.

| Compound Class | Receptor | IC50 (µM) |

| 3,4,7-Trisubstituted Benzofuran Derivatives | κ-Opioid Receptor (KOR) | 3.9 - 11 |

| 3,4,7-Trisubstituted Benzofuran Derivatives | μ-Opioid Receptor (MOR) | No significant binding |

Lipid peroxidation is a major consequence of oxidative stress, leading to cellular damage. nih.gov Antioxidants can mitigate this damage by inhibiting lipid peroxidation. nih.gov A study on a novel water-soluble benzofuran derivative, 5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid (BFA), investigated its antioxidant properties. nih.gov

In rat liver mitochondria, BFA was found to increase the lag-time and decrease the extent of lipid peroxidation induced by ascorbate/Fe²⁺, with an IC50 value of approximately 12 µM. nih.gov In rat liver microsomes, BFA inhibited lipid peroxidation induced by both NADPH/Fe²⁺/ADP (iron-dependent) and cumene (B47948) hydroperoxide (iron-independent), with IC50 values of 25 µM and 30 µM, respectively. nih.gov The antioxidant efficiency of BFA was noted to be slightly higher than that of Trolox C, a well-known antioxidant. nih.gov Furthermore, BFA was also capable of inhibiting the oxidation of protein sulfhydryl groups that occurs as a consequence of microsomal lipid peroxidation. nih.gov

The table below summarizes the inhibitory effects of the benzofuran derivative BFA on lipid peroxidation.

| System | Inducer | IC50 (µM) |

| Rat Liver Mitochondria | Ascorbate/Fe²⁺ | ~12 |

| Rat Liver Microsomes | NADPH/Fe²⁺/ADP | 25 |

| Rat Liver Microsomes | Cumene Hydroperoxide | 30 |

Anti-inflammatory Response Modulation (e.g., NO and IL-6 Inhibition in Macrophages)

Certain benzofuran derivatives have demonstrated notable anti-inflammatory properties by modulating key signaling molecules in immune cells. In studies utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophages, a common in vitro model for inflammation, specific aza-benzofuran compounds were shown to inhibit the release of nitric oxide (NO). mdpi.com For instance, compounds described as 1 and 4 in one study exhibited potent anti-inflammatory activity, with IC50 values of 17.3 µM and 16.5 µM, respectively, for NO inhibition. mdpi.com This effect is significant as excessive NO production is a hallmark of inflammatory pathogenesis. nih.gov The mechanism underlying this inhibition was suggested to involve the direct interaction of these compounds with the active site of murine inducible nitric oxide synthase (iNOS), the enzyme responsible for producing NO in inflammatory conditions. mdpi.com

In addition to NO, pro-inflammatory cytokines such as Interleukin-6 (IL-6) are crucial mediators of the inflammatory response. nih.govmdpi.com The activation of immune cells like macrophages leads to the production of these cytokines, which propagate local and systemic inflammation. nih.govmdpi.com Research on various natural and synthetic compounds has shown that inhibiting the expression and release of IL-6 in LPS-stimulated macrophages is a key anti-inflammatory strategy. nih.govnih.gov While direct data on 7-methyl-4-Benzofuranamine is specific, the broader class of benzofurans shows a clear potential to modulate these inflammatory pathways, representing a significant area for further investigation.

Neurochemical Effects and Pharmacological Modulation in Non-Human Models

Antagonistic Activity on Neurotransmitter Release (e.g., Dopamine (B1211576) Release)

The interaction of benzofuran derivatives with dopaminergic systems is complex, with studies revealing varied mechanisms of action. While some benzofuran compounds are known to induce the release of dopamine, others have been investigated for their inhibitory or antagonistic effects. For instance, research has identified certain benzofurans as mechanism-based inhibitors of dopamine β-hydroxylase, an enzyme critical for the conversion of dopamine to norepinephrine. nih.gov This inhibition effectively modulates the balance of catecholamine neurotransmitters.

Conversely, other studies on related aminoalkylbenzofurans, such as (-)-1-(benzofuran-2-yl)-2-propylaminopentane [(-)-BPAP], have shown that they can enhance the impulse-mediated release of dopamine. nih.gov This effect is linked to the presynaptic activation of nigrostriatal dopaminergic terminals. nih.gov Similarly, derivatives like 5-(2-methylaminobutyl)benzofuran (5-MABB) have been identified as efficacious releasing agents at the dopamine transporter (DAT). nih.gov This indicates that the benzofuran scaffold can lead to compounds that act as dopamine releasers rather than antagonists. The specific action—whether antagonistic, inhibitory, or agonistic—appears to be highly dependent on the precise molecular structure and substitutions on the benzofuran ring. Dopamine transmission is fundamental for controlling emotional behaviors, with D1-like receptors generally mediating rewarding behaviors and D2-like receptors being associated with aversive behaviors. mdpi.com

Neuroprotective Properties in Cellular Models of Oxidative Stress

The benzofuran scaffold is a core component of molecules showing significant promise in protecting neuronal cells from oxidative stress, a key pathological factor in neurodegenerative diseases. mdpi.comnih.gov Oxidative stress leads to an overproduction of reactive oxygen species (ROS), causing damage to lipids, proteins, and DNA, ultimately resulting in neuronal cell death. nih.gov

In cellular models of neurodegeneration, such as differentiated SH-SY5Y cells subjected to catechol-induced oxidative stress, benzofuran-2-one derivatives have demonstrated potent antioxidant capabilities. mdpi.com These compounds were found to significantly reduce intracellular ROS levels. mdpi.com One of the key mechanisms identified is the upregulation of Heme Oxygenase-1 (HO-1), an enzyme with well-established neuroprotective functions that plays a pivotal role in the cellular defense against oxidative damage. mdpi.com Further studies using primary cultured rat cortical neurons have shown that benzofuran-2-carboxamide (B1298429) derivatives can protect against NMDA-induced excitotoxicity, another process linked to oxidative stress. nih.govdongguk.edu This neuroprotective activity underscores the therapeutic potential of benzofuran-based compounds in conditions marked by neuronal loss. nih.gov

Collaboration with Endogenous Factors (e.g., IGF-1) in Neuroprotection

A novel and promising strategy in neuroprotection involves compounds that can work synergistically with the body's own protective molecules. Research has uncovered a series of benzofuran derivatives that exhibit neuroprotective activity through collaboration with Insulin-like Growth Factor 1 (IGF-1). nih.govacs.orgfigshare.com IGF-1 is an endogenous factor with known pleiotropic neuroprotective functions. nih.gov

Using a cell-based assay with primary neural cells from rat hippocampus and cerebral cortex, studies have demonstrated that while certain benzofuran derivatives and IGF-1 can each individually offer a degree of neuroprotection, their combined application results in a significantly enhanced effect. nih.govacs.org For example, in one study, treatment with a specific 2,3-dihydro-1-benzofuran derivative (compound 8 ) increased neuronal survival threefold, and IGF-1 alone induced a 1.3-fold increase. acs.org However, when applied together, they enhanced the neuronal survival rate by as much as sixfold. acs.org This collaborative action suggests that these benzofuran compounds may amplify or facilitate the natural neuroprotective signaling pathways activated by IGF-1, presenting a sophisticated approach to therapeutic development. nih.govacs.org

In Vitro and Preclinical Investigations of Related Benzofuran Scaffolds for Broad Bioactivity (e.g., antimicrobial)

The benzofuran moiety is recognized as a "privileged structure" in medicinal chemistry, forming the foundation for a vast number of natural and synthetic compounds with a wide spectrum of biological activities. nih.govrsc.org Beyond its neurochemical and anti-inflammatory effects, the benzofuran scaffold has been extensively investigated for its antimicrobial properties. nih.govresearchgate.net

Numerous reviews and preclinical studies highlight the potent activity of benzofuran derivatives against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govnih.gov The antimicrobial efficacy is often influenced by the specific chemical substitutions on the benzofuran core. nih.gov For example, certain derivatives show excellent inhibitory activity against Staphylococcus aureus, with potency comparable or even superior to existing antibiotic drugs. nih.gov Similarly, other synthesized benzofurans have demonstrated significant antifungal activity against species like Candida albicans and Aspergillus niger. nih.gov These findings establish the benzofuran scaffold as a versatile and promising template for the development of new antimicrobial agents to combat infectious diseases. mdpi.comnih.govrsc.org

Data Tables

Table 1: Anti-inflammatory Activity of Aza-Benzofuran Derivatives Interactive data table based on research findings.

| Compound | Target | Cell Line | IC50 Value (µM) | Source |

|---|---|---|---|---|

| Compound 1 | Nitric Oxide (NO) | RAW 264.7 | 17.3 | mdpi.com |

Table 2: Neuroprotective Activity of Benzofuran Derivatives Interactive data table summarizing neuroprotective effects.

| Derivative Class | Model | Protective Mechanism | Key Finding | Source |

|---|---|---|---|---|

| Benzofuran-2-ones | Differentiated SH-SY5Y cells (Oxidative Stress) | ROS Reduction, HO-1 Upregulation | Significantly reduces intracellular ROS and protects against cell death. | mdpi.com |

| 2,3-dihydro-1-benzofuran | Primary rat neural cells | Collaboration with IGF-1 | Co-treatment with IGF-1 enhanced neuronal survival up to 6-fold. | acs.org |

Table 3: Antimicrobial Spectrum of Benzofuran Scaffolds Interactive data table of in vitro antimicrobial activity.

| Compound Type | Target Organism | Activity Noted | Source |

|---|---|---|---|

| Substituted Benzofurans | Staphylococcus aureus (Gram-positive) | Potent inhibition, comparable to reference antibiotics. | nih.gov |

| Benzofuran-based amidrazones | Candida albicans (Fungus) | Remarkable activity noted. | nih.gov |

| Aza-benzofurans | Salmonella typhimurium (Gram-negative) | Moderate antibacterial activity (MIC = 12.5 µg/mL). | mdpi.com |

Structure Activity Relationship Sar Studies of 7 Methyl 4 Benzofuranamine Derivatives

Impact of Substituent Modifications on Biological Activity

The biological profile of 7-methyl-4-benzofuranamine derivatives can be significantly altered by modifying the substituents on the benzofuran (B130515) core. These modifications can influence the compound's electronic properties, lipophilicity, and steric profile, which in turn affect its interaction with biological targets.

The position and number of methyl groups on the benzofuran ring are critical determinants of biological activity. Studies on related benzofuran structures have shown that the placement of a methyl group can significantly impact the compound's properties. For instance, in a series of 2,3-dihydrobenzofuran (B1216630) derivatives, the presence of methyl groups at positions 2, 4, 6, and 7 was found to be important for neuroprotective effects. researchgate.net Specifically, the compound 2,3-dihydro-2,4,6,7-tetramethyl-2-[(4-phenyl-1-piperidinyl) methyl]-5-benzofuranamine demonstrated potent inhibition of lipid peroxidation. researchgate.net This suggests that methylation at the 7-position, as seen in this compound, could be a key contributor to its biological profile.

Furthermore, altering the number of methyl groups can modulate activity. Increasing the number of methyl groups can enhance lipophilicity, which may improve membrane permeability and access to intracellular targets. umb.edu However, it can also introduce steric hindrance, potentially reducing binding affinity to a target protein. umb.edu The optimal number and position of methyl groups are therefore a balance between these competing factors and are specific to the biological target of interest.

The introduction of electrophilic (electron-withdrawing) or nucleophilic (electron-donating) substituents onto the benzofuran scaffold can profoundly influence the electronic environment of the molecule and, consequently, its biological activity.

Electron-withdrawing groups (EWGs) , such as halogens (F, Cl, Br), nitro (-NO₂), and cyano (-CN) groups, can enhance the acidity of nearby protons and create regions of positive electrostatic potential. longdom.org In some benzofuran derivatives, the addition of halogens has been shown to significantly increase anticancer activities, potentially by forming halogen bonds with target proteins, thereby improving binding affinity. mdpi.comnih.gov For example, a bromine atom attached to the methyl group at the 3-position of a benzofuran derivative demonstrated remarkable cytotoxic activity against leukemia cells. nih.gov The trifluoromethyl group (-CF₃), a strong EWG, has been shown in computational studies to enhance transition-state stabilization in some systems.

Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH₃) and amino (-NH₂) groups, increase the electron density of the aromatic ring. longdom.org This can enhance interactions with electron-deficient pockets in a biological target. Studies on benzamide-isoquinoline derivatives have shown that an electron-donating methoxy group can increase affinity for the σ2 receptor. nih.gov In the context of neuroprotection, it has been suggested that electron-donating groups might be beneficial for enhancing the activity of benzofuran derivatives. researchgate.net

The position of these substituents is also critical. The photophysical properties of single benzene-based fluorophores, for instance, are highly dependent on the positional arrangement of electron-donating and electron-withdrawing groups. rsc.org A similar principle applies to the biological activity of this compound derivatives, where the placement of substituents will dictate the molecule's interaction with its biological target.

Below is a table summarizing the general effects of these substituents:

| Substituent Type | Examples | General Effect on Benzofuran Ring | Potential Impact on Biological Activity |

| Electron-Withdrawing | -F, -Cl, -Br, -NO₂, -CN, -CF₃ | Decreases electron density | Can enhance binding affinity through halogen bonding or other electronic interactions. mdpi.comnih.gov |

| Electron-Donating | -OCH₃, -NH₂, -CH₃ | Increases electron density | May improve interactions with electron-deficient biological targets and enhance neuroprotective activities. researchgate.netnih.gov |

The introduction of specific functional groups onto the this compound scaffold can impart or modulate neuroprotective and anti-inflammatory activities.

For neuroprotective activity , research on benzofuran derivatives has highlighted the importance of certain functional groups. For instance, a series of benzofuran derivatives were discovered to have neuroprotective activity in collaboration with Insulin-Like Growth Factor 1 (IGF-1). researchgate.net Structure-activity relationship studies revealed that a benzyl (B1604629) group, electron-donating groups, and the potential for intramolecular hydrogen bonding were beneficial for enhancing their neuroprotective effects. researchgate.net Benzofuran derivatives have also shown potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease. nih.govnih.gov

Regarding anti-inflammatory activity , various benzofuran derivatives have demonstrated significant effects. For example, α-methyl-3-phenyl-7-benzofuranacetic acid has shown anti-inflammatory properties in several models. nih.gov The presence of a carboxylic acid group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory effects of some flavonoids, which can contain benzofuran-like structures, are attributed to their ability to inhibit enzymes like 5-lipoxygenase, which is involved in the synthesis of pro-inflammatory leukotrienes. researchgate.net Methyl derivatives of flavanones have been shown to inhibit the production of nitric oxide and pro-inflammatory cytokines in macrophages. mdpi.com This suggests that incorporating or modifying functional groups on this compound to mimic those in known anti-inflammatory agents could be a viable strategy.

The following table outlines the potential roles of specific functional groups:

| Functional Group | Potential Biological Activity | Rationale/Example |

| Benzyl Group | Neuroprotective | Found to be beneficial in SAR studies of neuroprotective benzofuran derivatives. researchgate.net |

| Carboxylic Acid | Anti-inflammatory | A common feature in many NSAIDs; present in the anti-inflammatory compound α-methyl-3-phenyl-7-benzofuranacetic acid. nih.gov |

| Hydroxyl Group | Antioxidant/Anti-inflammatory | Phenolic hydroxyl groups are known to be crucial for the antioxidant and anticancer activities of some benzofuran derivatives. mdpi.com |

| Amine Group | Various | The primary amine of this compound is a key functional group that can be modified to alter activity. |

Stereochemical Influence on Pharmacological Potency

Chirality, or the "handedness" of a molecule, can have a profound impact on its pharmacological potency and efficacy. mdpi.com When a molecule is chiral, it exists as two non-superimposable mirror images called enantiomers. Often, only one enantiomer (the eutomer) is responsible for the desired biological effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. mdpi.com

In the context of benzofuran derivatives, stereochemistry plays a pivotal role. For instance, studies on chiral natural compounds have shown that biological activity is often restricted to a single enantiomer. mdpi.com The uptake of some drugs can be stereospecific, mediated by transport systems that recognize only one enantiomer. mdpi.com

For derivatives of this compound that possess a stereocenter, the spatial arrangement of substituents can dramatically influence how the molecule interacts with its biological target. A subtle change in stereochemistry can alter the binding affinity and orientation within a protein's active site. nih.gov This can lead to significant differences in pharmacological potency between enantiomers. mdpi.com Therefore, the synthesis and biological evaluation of individual enantiomers are crucial steps in the drug discovery process for chiral derivatives of this compound. Computational modeling can also provide insights into the structural and stereochemical requirements for efficient interaction with a biological target. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgexcli.de QSAR models use molecular descriptors, which are numerical representations of the physicochemical properties of molecules, to predict the activity of new, unsynthesized compounds. wikipedia.orgnih.gov

For this compound derivatives, QSAR studies can be invaluable for:

Predicting Biological Activity: By developing a robust QSAR model, the neuroprotective, anti-inflammatory, or other biological activities of novel derivatives can be predicted before they are synthesized, saving time and resources. wikipedia.org

Identifying Key Molecular Features: QSAR models can help identify which molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) are most important for a particular biological activity. mdpi.com This information can guide the design of more potent and selective compounds.

Understanding Mechanism of Action: By correlating structural features with activity, QSAR can provide insights into the molecular interactions between the derivatives and their biological target. scirp.org

The general form of a QSAR model is: Activity = f (molecular descriptors) + error wikipedia.org

The development of a QSAR model involves several steps, including data set preparation, calculation of molecular descriptors, model building using statistical methods like multiple linear regression or machine learning algorithms, and rigorous model validation. excli.demdpi.com For benzofuran analogs of propafenone, an excellent correlation was found between biological data and calculated lipophilicity values, demonstrating the utility of QSAR in this class of compounds. nih.gov

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a drug design strategy that involves replacing the central core (scaffold) of a known active compound with a structurally different scaffold while maintaining similar biological activity. bham.ac.uk For this compound, this could involve replacing the benzofuran core with other heterocyclic systems, such as benzimidazoles, indoles, or quinolines, to explore new chemical space and potentially discover compounds with improved properties. nih.govnih.gov The benzofuran scaffold itself is considered a promising scaffold for the synthesis of various bioactive agents. nih.govnih.gov

Bioisosteric replacement is a more subtle modification where a functional group in a molecule is replaced by another group with similar physical or chemical properties (a bioisostere). drughunter.com This strategy is often used to optimize the physicochemical, pharmacological, and safety properties of a lead compound. drughunter.com

For this compound derivatives, bioisosteric replacements could be applied to various parts of the molecule:

Amine Group: The primary amine at the 4-position could be replaced with other groups that can act as hydrogen bond donors or acceptors, such as a hydroxyl group or a small amide.

Methyl Group: The methyl group at the 7-position could be replaced with other small alkyl groups or a halogen like fluorine to fine-tune lipophilicity and electronic properties.

Benzofuran Ring System: While this borders on scaffold hopping, specific atoms within the ring could be replaced. For example, replacing the oxygen atom with a sulfur atom would yield a benzothiophene, a well-known bioisostere of benzofuran.

A table of potential bioisosteric replacements is provided below:

| Original Group | Potential Bioisostere(s) | Rationale |

| -NH₂ (Amine) | -OH (Hydroxyl), -SH (Thiol), -CH₂OH (Hydroxymethyl) | To alter hydrogen bonding capacity and basicity. |

| -CH₃ (Methyl) | -F, -Cl, -Br, -OH, -NH₂, -CF₃ | To modify size, lipophilicity, and electronic properties. u-tokyo.ac.jp |

| Phenyl Ring (in a substituent) | Thiophene, Pyridine, Bicyclo[1.1.1]pentane | To alter physicochemical properties and explore different binding interactions. u-tokyo.ac.jpdrughunter.com |

| Amide (in a substituent) | Thioamide, Selenoamide, Triazole, Trifluoroethylamine | To improve metabolic stability and modify hydrogen bonding properties. u-tokyo.ac.jpmdpi.comhyphadiscovery.com |

These strategies of scaffold hopping and bioisosteric replacement are powerful tools in medicinal chemistry that can be applied to the derivatives of this compound to generate novel compounds with potentially enhanced therapeutic value.

Applications of 7 Methyl 4 Benzofuranamine As a Chemical Probe and Scaffold

Utilization as a Chemical Probe for Mechanistic Biological Investigations

A chemical probe is a small molecule used to study and manipulate biological systems by interacting with a specific protein or pathway. nih.gov The utility of a chemical probe is determined by its potency, selectivity, and well-understood mechanism of action. For a compound like 7-methyl-4-benzofuranamine to be considered a valuable chemical probe, it would need to exhibit high affinity for a specific biological target while having minimal off-target effects.

The benzofuran (B130515) scaffold, the core of this compound, has been identified in numerous biologically active compounds, suggesting its derivatives could be developed into potent and selective probes. For instance, various benzofuran derivatives have been synthesized and evaluated for their neuroprotective effects, indicating their potential to probe the mechanisms of neurodegenerative diseases. nih.govresearchgate.net Specifically, some benzofuran carboxamide derivatives have shown promise in protecting neurons from excitotoxicity, a key process in neuronal damage. nih.govresearchgate.net The methyl and amine groups on the this compound structure could be systematically modified to optimize its binding affinity and selectivity for a particular target, thereby creating a powerful tool for mechanistic studies.

Table 1: Key Characteristics of an Ideal Chemical Probe

| Characteristic | Description |

| Potency | High affinity for the intended biological target. |

| Selectivity | Minimal interaction with other unintended targets. |

| Mechanism of Action | A well-understood and defined mode of interaction with the target. |

| Cellular Activity | Ability to penetrate cells and engage the target in a cellular context. |

| Availability of a Negative Control | A structurally similar but inactive compound to confirm on-target effects. |

Foundation for Novel Chemical Libraries in Drug Discovery

Chemical libraries are collections of diverse small molecules used in high-throughput screening to identify new drug leads. The benzofuran scaffold is an attractive starting point for the construction of such libraries due to its proven biological relevance and synthetic tractability. The development of chemical libraries based on benzofuran cores offers an efficient way to explore a wide range of chemical space and identify compounds with desired therapeutic properties. nih.gov

The structure of this compound provides several points for chemical modification, allowing for the generation of a diverse library of related compounds. The amine group at the 4-position and the methyl group at the 7-position can be altered or replaced with various functional groups to systematically explore structure-activity relationships (SAR). For example, different substituents could be introduced to modulate properties like solubility, metabolic stability, and target-binding affinity.

Table 2: Potential Modifications of this compound for Chemical Library Synthesis

| Position of Modification | Potential Functional Groups to Introduce | Potential Impact on Properties |

| 4-Amine Group | Amides, sulfonamides, ureas, various alkyl or aryl groups | Modulate hydrogen bonding, lipophilicity, and target interactions. |

| 7-Methyl Group | Halogens, larger alkyl groups, alkynes, aromatic rings | Influence steric interactions and electronic properties. |

| Benzofuran Ring | Introduction of substituents at other available positions | Fine-tune the overall shape and electronic distribution of the molecule. |

The synthesis of a library of derivatives based on the this compound scaffold would enable the screening of these compounds against a panel of biological targets, potentially leading to the discovery of novel hits for various diseases.

Exploration of Benzofuran Scaffolds for Multi-Target Therapeutic Approaches

The complexity of many diseases, such as Alzheimer's disease and cancer, has led to a growing interest in multi-target drugs—single molecules designed to interact with multiple biological targets simultaneously. unipi.itresearchgate.net This approach can offer improved efficacy and a reduced likelihood of drug resistance compared to single-target therapies. The benzofuran scaffold is particularly well-suited for the development of multi-target-directed ligands (MTDLs) due to its ability to interact with a variety of protein families. nih.govunipi.it

Research has shown that benzofuran derivatives can exhibit a range of biological activities, including the inhibition of enzymes like cholinesterases and the modulation of receptors involved in neuroinflammation. unipi.itnih.gov For instance, hybrid molecules combining a benzofuran moiety with other pharmacophores have been designed as potential treatments for Alzheimer's disease, targeting both acetylcholinesterase and amyloid-β aggregation. unipi.itresearchgate.net

The this compound core could serve as a foundational element in the design of such multi-target agents. By strategically functionalizing the scaffold, it may be possible to create compounds that simultaneously modulate multiple pathways implicated in a particular disease. For example, derivatives could be designed to inhibit key kinases involved in cancer progression while also targeting other proteins that contribute to tumor growth. nih.gov

Table 3: Examples of Biological Targets for Benzofuran-Based Multi-Target Drugs

| Disease Area | Potential Biological Targets |

| Alzheimer's Disease | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), Amyloid-β (Aβ) aggregation, Monoamine oxidase (MAO) unipi.it |

| Cancer | Protein kinases, Tubulin, Topoisomerases |

| Inflammatory Diseases | Cyclooxygenase (COX) enzymes, Lipoxygenase (LOX) enzymes |

The exploration of this compound and its derivatives within a multi-target drug discovery paradigm represents a promising avenue for the development of novel and more effective therapeutics.

Advanced Analytical Methodologies for 7 Methyl 4 Benzofuranamine Detection and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of modern analytical chemistry, providing the means to separate individual components from a mixture. For a compound like 7-methyl-4-benzofuranamine, various chromatographic techniques can be employed, each offering distinct advantages in terms of resolution, speed, and sensitivity.

High-Performance Liquid Chromatography (HPLC) with various detectors (e.g., UV-Vis, Fluorescence, DAD)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of non-volatile or thermally labile compounds. The separation of aminobenzofuran isomers can be effectively achieved using reversed-phase HPLC. A common stationary phase for this purpose is a C18 column, which separates compounds based on their hydrophobicity.

The choice of mobile phase is critical for achieving good separation. Typically, a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer is used. The pH of the aqueous phase can be adjusted to control the ionization state of the amine group in this compound, thereby influencing its retention time.

Several types of detectors can be coupled with HPLC for the detection of this compound:

UV-Vis Detector: This detector measures the absorbance of UV or visible light by the analyte. Benzofuran (B130515) derivatives typically exhibit strong UV absorbance, making this a suitable detection method.

Fluorescence Detector: For compounds that fluoresce, a fluorescence detector offers higher sensitivity and selectivity compared to a UV-Vis detector.

Diode Array Detector (DAD): A DAD, also known as a Photodiode Array (PDA) detector, provides spectral information across a range of wavelengths simultaneously. This is particularly useful for peak purity assessment and compound identification by comparing the acquired spectrum with that of a reference standard. The ACQUITY UPLC PDA Detector, for instance, offers a wavelength range of 190 to 500 nm and can detect trace impurities. waters.comuvison.com

Table 1: Illustrative HPLC-DAD Parameters for the Analysis of Aminobenzofuran Isomers

| Parameter | Value |

| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Diode Array Detector (DAD) |

| Detection Wavelength | 254 nm (with spectral acquisition from 200-400 nm) |

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm) and higher operating pressures. This results in significantly faster analysis times, improved resolution, and increased sensitivity. The underlying principle of UPLC is based on the van Deemter equation, which relates linear velocity to plate height, thereby enhancing separation efficiency. For the analysis of this compound, UPLC can provide superior separation of isomers in a shorter timeframe compared to conventional HPLC.

UPLC systems, such as the Waters ACQUITY UPLC, are often paired with PDA detectors to provide both quantitative and qualitative spectral data. waters.comweizmann.ac.il

Gas Chromatography (GC) with specialized detectors (e.g., FPD, FID, ECD)

Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. While primary amines like this compound can be challenging to analyze directly by GC due to their polarity and potential for peak tailing, derivatization can overcome these issues. For instance, acylation of the amine group can produce a less polar and more volatile derivative that is amenable to GC analysis.

Various detectors can be used with GC for the analysis of this compound derivatives:

Flame Ionization Detector (FID): An FID is a universal detector for organic compounds and provides a response that is proportional to the number of carbon atoms in the analyte.

Flame Photometric Detector (FPD): An FPD is a selective detector for sulfur- and phosphorus-containing compounds.

Electron Capture Detector (ECD): An ECD is highly sensitive to compounds containing electronegative atoms, such as halogens. If a halogenated derivatizing agent is used, an ECD can provide excellent sensitivity.

Two-Dimensional Gas Chromatography (GC × GC)

For highly complex samples containing numerous isomers, two-dimensional gas chromatography (GC × GC) offers significantly enhanced separation power. chemistry-matters.com In GC × GC, the effluent from a primary GC column is subjected to a second, orthogonal separation on a column with a different stationary phase. This results in a two-dimensional chromatogram with greatly increased peak capacity, allowing for the resolution of co-eluting compounds that would be inseparable by single-dimension GC. chemistry-matters.comacs.orglabrulez.comazom.com This technique would be particularly valuable for resolving this compound from other positional isomers and structurally similar compounds in complex matrices. chemistry-matters.comacs.orglabrulez.comazom.com

Mass Spectrometry (MS) for Identification and Quantification

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation method, it provides a highly specific and sensitive means of identifying and quantifying compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC or UPLC with the detection power of mass spectrometry. This technique is ideal for the analysis of this compound as it can handle non-volatile and thermally labile compounds without the need for derivatization.

In an LC-MS system, the effluent from the LC column is introduced into the mass spectrometer's ion source, where the analyte molecules are ionized. Electrospray ionization (ESI) is a common ionization technique for this type of compound. The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio.

Tandem mass spectrometry (MS/MS) can be used for further structural elucidation. ncsu.edu In MS/MS, a specific precursor ion is selected, fragmented, and the resulting product ions are detected. The fragmentation pattern is characteristic of the compound's structure and can be used for its unambiguous identification. The fragmentation of benzofuran derivatives often involves characteristic losses of small molecules like CO. researchgate.netnih.govbenthamopen.com

Table 2: Illustrative LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Value |

| Liquid Chromatography | UPLC with a C18 column |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | Triple Quadrupole or Time-of-Flight (TOF) |

| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification or Full Scan for identification |

| Precursor Ion (Hypothetical) | [M+H]⁺ (m/z corresponding to this compound) |

| Product Ions (Hypothetical) | Characteristic fragments resulting from the collision-induced dissociation of the precursor ion |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive analytical technique for the quantification of this compound in various complex matrices. This method combines the separation capabilities of liquid chromatography with the specific detection and structural elucidation provided by tandem mass spectrometry. The high selectivity of LC-MS/MS is achieved through the use of multiple reaction monitoring (MRM), where a specific precursor ion of the target analyte is selected and fragmented to produce characteristic product ions.

In a typical LC-MS/MS analysis of this compound, the sample extract is first injected into an LC system. The separation is commonly performed on a reverse-phase column, such as a C18 column, using a mobile phase gradient of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency. Following chromatographic separation, the analyte elutes into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, where it is ionized to form a protonated molecule [M+H]⁺.

The protonated molecule is then isolated in the first quadrupole (Q1) of the mass spectrometer, fragmented in the collision cell (Q2) through collision-induced dissociation (CID), and the resulting product ions are detected in the third quadrupole (Q3). The selection of specific precursor-to-product ion transitions enhances the selectivity and reduces background noise, allowing for low limits of detection and quantification.

| Parameter | Typical Value/Condition |

| Chromatography | |

| Column | C18 (e.g., 2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Gradient | Gradient elution tailored to analyte retention |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion [M+H]⁺ | m/z specific to this compound |

| Product Ions | Specific fragments of the precursor ion |

| Collision Energy | Optimized for maximum fragment intensity |

Quadrupole Time-of-Flight Liquid Chromatography-Mass Spectrometry (Q-TOF LC-MS)

Quadrupole Time-of-Flight Liquid Chromatography-Mass Spectrometry (Q-TOF LC-MS) is an advanced analytical technique that provides high-resolution and accurate mass data, making it invaluable for the characterization and identification of unknown compounds, including metabolites of this compound. Unlike triple quadrupole mass spectrometers that are primarily used for targeted quantification, Q-TOF instruments excel at untargeted screening and structural elucidation. nih.gov

The Q-TOF mass spectrometer combines a quadrupole mass analyzer with a time-of-flight (TOF) mass analyzer. The quadrupole can be used to select a specific precursor ion, which is then fragmented in a collision cell. The resulting product ions are then analyzed by the TOF mass analyzer, which measures their mass-to-charge ratios with high accuracy. This allows for the determination of the elemental composition of both the precursor and product ions, providing a high degree of confidence in compound identification.

For the analysis of this compound and its potential metabolites, Q-TOF LC-MS can be used to generate a comprehensive profile of the compounds present in a sample. researchgate.net The high-resolution data allows for the differentiation of isobaric interferences, which are compounds with the same nominal mass but different elemental compositions. The accurate mass measurements of fragment ions can be used to propose and confirm the structures of metabolites.

| Feature | Advantage in this compound Analysis |

| High Mass Resolution | Enables differentiation from isobaric interferences. |

| Accurate Mass Measurement | Allows for the determination of elemental composition. |

| Full Scan Sensitivity | Provides a comprehensive profile of all detectable ions. |

| MS/MS Capability | Facilitates structural elucidation of the parent compound and its metabolites. |

Gas Chromatography-Mass Spectrometry (GC-MS) and GC-MS/MS

Gas chromatography-mass spectrometry (GC-MS) and its tandem version, GC-MS/MS, are well-established techniques for the analysis of volatile and semi-volatile compounds. For this compound, which possesses sufficient volatility, GC-MS can be a suitable analytical method. The compound is first vaporized and separated based on its boiling point and interaction with the stationary phase of a capillary column. As the separated components elute from the column, they are ionized, typically by electron ionization (EI), which generates a characteristic fragmentation pattern that serves as a molecular fingerprint.

The resulting mass spectrum can be compared to spectral libraries for identification. However, for complex matrices, co-eluting compounds can interfere with the analysis. In such cases, GC-MS/MS provides enhanced selectivity by performing a second stage of mass analysis, similar to LC-MS/MS. A specific precursor ion is selected and fragmented, and the resulting product ions are monitored. This significantly reduces chemical noise and improves the signal-to-noise ratio.

Derivatization may sometimes be employed to improve the chromatographic properties and thermal stability of the analyte, although the amine group of this compound is amenable to direct analysis.

| Technique | Application for this compound |

| GC-MS | Qualitative identification through spectral library matching and quantitative analysis. |

| GC-MS/MS | Highly selective and sensitive quantification in complex matrices by monitoring specific precursor-to-product ion transitions. |

Hyphenated Techniques Incorporating NMR (e.g., HPLC-SPE-NMR-TOF-MS)

For unambiguous structure elucidation of novel compounds or metabolites of this compound, hyphenated techniques that combine the separation power of chromatography with the detailed structural information from Nuclear Magnetic Resonance (NMR) spectroscopy are employed. High-Performance Liquid Chromatography-Solid-Phase Extraction-Nuclear Magnetic Resonance-Time-of-Flight-Mass Spectrometry (HPLC-SPE-NMR-TOF-MS) is a powerful example of such a setup. nih.gov

In this integrated system, the sample is first separated by HPLC. The eluent corresponding to a peak of interest is then trapped on a solid-phase extraction (SPE) cartridge. This allows for the concentration of the analyte and the removal of the HPLC mobile phase, which may interfere with the NMR analysis. The trapped compound is then eluted with a suitable deuterated solvent directly into an NMR flow cell for spectral acquisition. The high-resolution mass data from a coupled TOF-MS provides complementary information on the elemental composition.

This combination of techniques provides a wealth of information, including chromatographic retention time, accurate mass, and detailed NMR spectra (e.g., ¹H, ¹³C, and 2D-NMR), which are essential for the definitive structural characterization of unknown compounds related to this compound. nih.gov

Sample Preparation Techniques for Complex Matrices

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a widely used sample preparation technique for the cleanup and concentration of analytes from complex matrices prior to chromatographic analysis. mdpi.com The principle of SPE is based on the partitioning of the analyte between a solid sorbent and the liquid sample matrix. By choosing an appropriate sorbent and elution solvents, this compound can be selectively isolated from interfering components.

For the extraction of this compound, which is a basic compound, a cation-exchange SPE sorbent can be effective. The extraction process typically involves four steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte.

| Step | Description | Purpose |

| 1. Conditioning | The sorbent is treated with a solvent to activate it. | To ensure reproducible retention of the analyte. |

| 2. Sample Loading | The sample is passed through the sorbent bed. | The analyte is retained on the sorbent. |

| 3. Washing | The sorbent is washed with a solvent that removes interferences but not the analyte. | To remove matrix components that are not strongly bound to the sorbent. |

| 4. Elution | A strong solvent is used to desorb the analyte from the sorbent. | To recover the purified and concentrated analyte for analysis. |

Protein Precipitation